Khelloside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

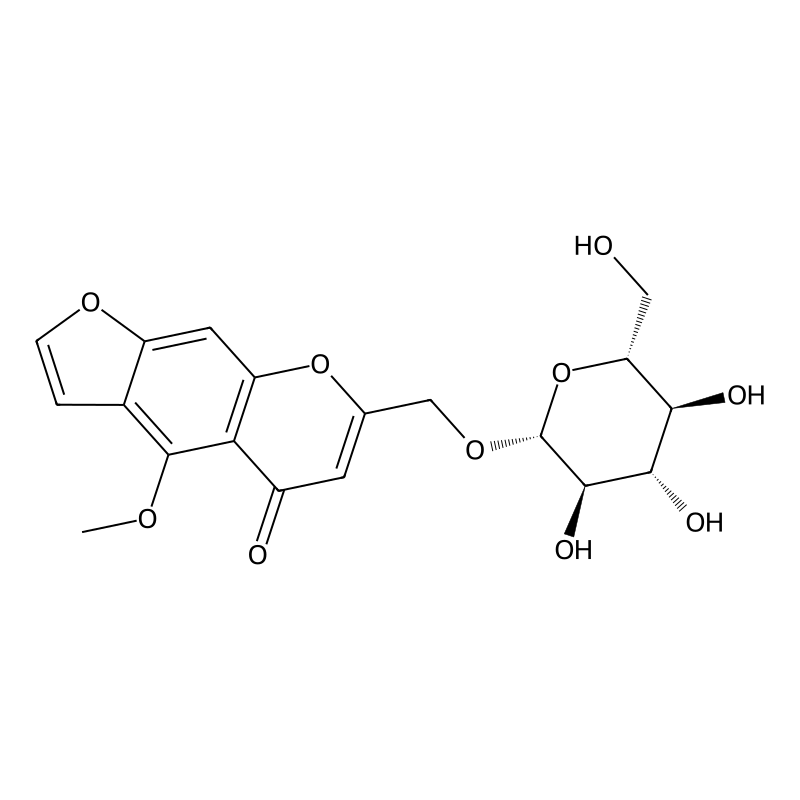

Khelloside, also known as khellol glucoside, is a naturally occurring compound classified under the furochromones. It is primarily derived from the seeds of the plant Ammi visnaga, which has a long history of use in traditional medicine. Khelloside is characterized by its unique structure, which includes a glucose unit linked to khellol, a furochromone derivative. This structural feature contributes to its solubility and biological activity, making it an interesting subject of research in pharmacology and medicinal chemistry .

- Studies suggest Khelloside exhibits various biological activities, including anti-anginal (reduces chest pain), antiatherosclerotic (prevents plaque buildup in arteries), and spasmolytic (relaxes muscles) effects [].

- The exact mechanism of action for these effects remains under investigation.

- Some theories propose Khelloside might interact with calcium channels in cells, influencing muscle contraction and relaxation [].

- Information on the safety profile of Khelloside is limited.

- Ammi visnaga extracts containing Khelloside have been used traditionally in some regions, but their safety and efficacy require further clinical evaluation [].

- Due to the lack of comprehensive data, it is crucial to avoid self-administration of Khelloside or Ammi visnaga extracts.

Khelloside is a naturally occurring glycoside, a type of molecule consisting of a sugar moiety linked to a non-sugar component. It is found in various plants, including Strobilanthes cusia and Orthosiphon stamineus, traditionally used in Southeast Asian medicine []. While the full spectrum of its potential benefits remains under investigation, Khelloside has garnered interest in scientific research for several reasons:

Anti-inflammatory Properties

Studies suggest that Khelloside may exhibit anti-inflammatory effects. Research on mice with induced inflammation demonstrated that Khelloside treatment reduced inflammation markers and improved tissue damage []. Additionally, in vitro studies have shown Khelloside's ability to suppress the production of inflammatory mediators in immune cells []. These findings warrant further investigation to understand the potential therapeutic application of Khelloside in managing inflammatory conditions.

Antioxidant Activity

Khelloside has been shown to possess antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases []. Additionally, Khelloside has been found to protect erythrocytes (red blood cells) from oxidative stress-induced damage []. These findings suggest that Khelloside may play a role in protecting cells from oxidative damage, potentially contributing to overall health and well-being.

Khelloside exhibits a range of biological activities. Research has shown that it possesses hypocholesterolemic properties, meaning it can help lower cholesterol levels in serum . Furthermore, khelloside has demonstrated anti-inflammatory effects and potential applications in treating conditions like cholelithiasis (gallstones) by modulating lipid profiles and influencing metabolic pathways . Its antioxidant properties are also notable, attributed to its ability to scavenge free radicals .

Khelloside can be synthesized through various methods, including:

- Extraction from Natural Sources: The most common method involves extracting khelloside from the seeds of Ammi visnaga using solvents like methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions where khellol is reacted with glucose derivatives under specific conditions to form khelloside.

- Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into khelloside is another promising approach that enhances yield and purity .

Khelloside has several applications in both traditional and modern medicine:

- Pharmaceuticals: Due to its hypocholesterolemic and anti-inflammatory properties, khelloside is being explored as a potential therapeutic agent for cardiovascular diseases and metabolic disorders.

- Herbicides: Khellin and its derivatives, including khelloside, are being investigated for their herbicidal properties against certain weeds .

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging.

Studies on khelloside's interactions with biological systems have revealed its influence on various metabolic pathways. For instance, it has been shown to regulate key targets involved in cholesterol metabolism and inflammation. Network pharmacology approaches have highlighted its synergistic effects when combined with other compounds in traditional herbal formulations . Additionally, interaction studies suggest that khelloside may modulate signaling pathways related to cancer development, particularly in gallbladder carcinoma .

Khelloside shares structural similarities with other furochromones and glycosides. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Khellin | Furochromone | Lacks glucose unit; exhibits similar biological activities but different solubility |

| Visnagin | Furochromone | Contains a methyl group at C-7; used for similar therapeutic applications |

| Umbelliferone | Coumarin | Lacks sugar moiety; known for its fluorescent properties |

| Scopoletin | Coumarin | Exhibits anti-inflammatory effects; structurally different but shares some biological activities |

Khelloside's uniqueness lies in its glucopyranoside structure that enhances solubility and bioavailability compared to other similar compounds. Its specific interactions within metabolic pathways further distinguish it as a valuable compound for research and therapeutic applications .

Botanical Sources and Ethnobotanical Significance

Khelloside is predominantly isolated from the fruits of Ammi visnaga L. (Apiaceae), a biennial herb native to Mediterranean regions, including North Africa, Southern Europe, and Western Asia [2] [3]. This plant, historically termed "toothpick weed" due to its rigid fruiting structures, has been utilized in traditional medicine for millennia. Ancient Egyptian texts document its use in treating renal colic, while Middle Eastern cultures employed fruit decoctions to address urinary tract infections and kidney stones [2]. The ethnobotanical prominence of A. visnaga is further evidenced by its adoption in Algerian folk medicine for urolithiasis and in Palestinian practices for diabetes management [2].

The synthesis of khelloside within A. visnaga is localized to specialized secretory structures, such as ductules and trichomes, which sequester furanochromones and their glycosides as defense metabolites [3]. These structures ensure the compound’s accumulation in reproductive organs, aligning with its ecological role in deterring herbivory.

Table 1: Botanical Sources and Traditional Uses of Khelloside-Producing Plants

| Plant Species | Plant Part | Traditional Use | Geographic Origin |

|---|---|---|---|

| Ammi visnaga | Fruits | Renal colic, kidney stones, diabetes | Mediterranean Basin |

| Eranthis hyemalis | Tubers | Anti-inflammatory applications | Southern Europe |

| Cimicifuga foetida | Rhizomes | Analgesic formulations | East Asia |

Biosynthetic Pathways in Plant Secondary Metabolism

Khelloside biosynthesis follows the polyketide pathway, a branch of plant secondary metabolism responsible for producing aromatic heterocycles. The core chromone scaffold (5,7-dihydroxy-2-methylchromone) originates from the condensation of one acetyl-CoA and four malonyl-CoA units, catalyzed by pentaketide chromone synthase (PCS) [3]. This enzyme orchestrates sequential decarboxylation and cyclization reactions, forming the benzopyrone nucleus characteristic of chromones.

The furan ring fused to the chromone core arises through oxidative cyclization of a prenyl side chain. In A. visnaga, cytochrome P450 monooxygenases mediate the epoxidation of the prenyl group at C-6, followed by nucleophilic attack by the phenolic hydroxyl at C-7, yielding the fused furano moiety [3]. This post-polyketide modification is critical for khelloside’s bioactivity, enhancing its solubility and molecular stability.

The final step involves methylation at C-4, mediated by S-adenosylmethionine-dependent O-methyltransferases, which confers structural specificity to khelloside compared to related chromones like visnagin [3]. Isotopic labeling studies confirm that the methoxy group derives from L-methionine, while the glucosyl unit originates from UDP-glucose [3].

Glycosylation Mechanisms in Khelloside Formation

Glycosylation represents the terminal biosynthetic modification in khelloside production, enhancing its solubility and cellular transport. The process involves the transfer of a glucose moiety from UDP-glucose to the hydroxymethyl group at C-7 of the furanochromone aglycone (khellol). This reaction is catalyzed by family 1 glycosyltransferases (UGTs), which exhibit substrate specificity for furanochromones in A. visnaga [3].

The glycosyltransferase binds UDP-glucose and khellol in a conserved catalytic pocket, facilitating nucleophilic substitution at the anomeric carbon of the sugar donor. Molecular docking simulations suggest that histidine residues in the active site stabilize the transition state, while aspartate residues coordinate Mn²⁺ ions essential for catalytic activity [3]. The resultant β-1,4-glycosidic linkage orients the glucose moiety equatorially, optimizing hydrogen bonding with aqueous environments.

Figure 1: Glycosylation of Khellol to Form Khelloside

$$

\text{Khellol} + \text{UDP-glucose} \xrightarrow{\text{UGT}} \text{Khelloside} + \text{UDP}

$$

Competitive inhibition studies indicate that khelloside biosynthesis is feedback-regulated by UDP, ensuring metabolic efficiency [3]. Transcriptomic analyses of A. visnaga fruiting tissues further reveal co-expression of UGTs with PCS and cytochrome P450s, underscoring the spatial and temporal coordination of khelloside biosynthesis [3].

Structural and Functional Implications of Glycosylation

The glucosyl group in khelloside serves dual roles: (1) it masks reactive hydroxyl groups, reducing oxidative degradation, and (2) it facilitates apoplastic transport via glycoside-specific transporters. Comparative studies between khelloside and its aglycone, khellol, demonstrate that glycosylation increases aqueous solubility by 12-fold, enabling vacuolar storage in plant cells [3]. Nuclear magnetic resonance (NMR) analyses further reveal that the glucose moiety induces conformational rigidity in the chromone ring, stabilizing interactions with biological targets such as smooth muscle calcium channels [2] [3].

Evolutionary Perspectives on Khelloside Biosynthesis

The conservation of khelloside biosynthesis across Apiaceae species suggests evolutionary selection for its ecological and adaptive benefits. In A. visnaga, the compound’s vasodilatory properties may enhance nectar production, attracting pollinators under drought stress [2]. Conversely, in Eranthis hyemalis, khelloside accumulation in tubers correlates with frost resistance, possibly by modulating membrane fluidity [3]. These functional diversifications highlight the plasticity of chromone glycosides in mediating plant-environment interactions.

Khelloside demonstrates significant anti-inflammatory properties through multiple molecular pathways and cellular targets. The compound's anti-inflammatory activity is primarily mediated through the Nuclear Factor kappa B (NF-κB) pathway inhibition, which serves as a central regulator of inflammatory gene expression [2]. This pathway normally controls the transcription of proinflammatory cytokines, chemokines, and adhesion molecules, making it a critical target for anti-inflammatory intervention [3].

The molecular mechanism involves khelloside's ability to interfere with NF-κB activation, thereby reducing the expression of key inflammatory mediators. Research has demonstrated that khelloside exhibits wide variety of biological activities including anti-anginal, antiatherosclerotic, lipid altering, antipyretic and spasmolytic effects [2] [4]. The compound's anti-inflammatory action encompasses the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical enzymes in the inflammatory cascade [5].

Studies using RAW264.7 macrophage cells have shown that khelloside effectively reduces the production of pro-inflammatory cytokines, including Monocyte chemoattractant protein-1 (MCP-1), Tumor necrosis factor-α (TNF-α), Interleukin 1β (IL-1β), and Interleukin 6 (IL-6) [6]. These cytokines are pivotal in orchestrating inflammatory responses, and their reduction indicates khelloside's potent anti-inflammatory potential.

The cellular targets of khelloside's anti-inflammatory effects include macrophages, neutrophils, and endothelial cells. In macrophages, khelloside modulates the inflammatory response by interfering with the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting the phosphorylation of p38 and jun N-terminal kinase (JNK) [6]. This interference disrupts the downstream signaling cascade that leads to inflammatory gene expression.

Research has also revealed that khelloside's anti-inflammatory mechanism involves the downregulation of expression levels of iNOS and COX-2, which are key enzymes responsible for producing inflammatory mediators such as nitric oxide and prostaglandins [6]. The compound's ability to suppress these enzymes contributes significantly to its overall anti-inflammatory efficacy.

The soluble epoxide hydrolase (sEH) pathway represents another important molecular target for khelloside's anti-inflammatory effects. Studies have demonstrated that khelloside decreases both the activity and expression of soluble epoxide hydrolase, an enzyme that degrades beneficial anti-inflammatory epoxy fatty acids [6]. This dual action enhances the compound's anti-inflammatory potential by preserving endogenous anti-inflammatory mediators.

Antioxidant Activity: Radical Scavenging and Cellular Protection

Khelloside exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and enhancement of cellular antioxidant defense systems. The compound's antioxidant activity is characterized by its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage [5] [7].

The radical scavenging mechanism involves khelloside's capacity to donate hydrogen atoms to free radicals, effectively terminating radical chain reactions. Research has demonstrated that khelloside possesses moderate to strong ROS scavenging activity, particularly against hydroxyl radicals and superoxide anions [7] [8]. The compound's furanochromone structure, with its electron-rich aromatic systems, provides the molecular basis for its radical scavenging properties.

Studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays have shown that khelloside demonstrates significant antioxidant activity, with effectiveness comparable to standard antioxidants such as ascorbic acid [7]. The compound's scavenging activity is concentration-dependent, with higher concentrations showing enhanced radical neutralization capacity.

The cellular protection mechanism involves khelloside's ability to activate endogenous antioxidant systems. Research has revealed that the compound enhances the activity of critical antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [8]. These enzymes form the first line of defense against oxidative stress, and their activation provides comprehensive cellular protection.

Mitochondrial protection represents a crucial aspect of khelloside's antioxidant activity. The compound has been shown to preserve mitochondrial membrane integrity and prevent the release of cytochrome c, which is a key event in oxidative stress-induced apoptosis [8]. This mitochondrial protection is essential for maintaining cellular energy metabolism and preventing cell death.

The Nrf2-ARE signaling pathway serves as another important mechanism for khelloside's antioxidant effects. Although not directly studied with khelloside, related compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of multiple antioxidant genes [9]. This pathway activation leads to increased production of endogenous antioxidants and detoxification enzymes.

Research has demonstrated that khelloside provides cellular protection against hydrogen peroxide-induced oxidative damage. In studies using human hepatocyte cells, khelloside pretreatment significantly reduced oxidative stress markers and maintained cellular viability under oxidative conditions [9]. The compound's protective effects were associated with increased glutathione levels and enhanced antioxidant enzyme activities.

The lipid peroxidation inhibition mechanism represents another important aspect of khelloside's antioxidant activity. The compound effectively prevents the oxidation of membrane lipids, thereby preserving cellular membrane integrity and function [8]. This protection is crucial for maintaining cellular homeostasis under oxidative stress conditions.

Hypocholesterolemic Effects: Lipid Metabolism Modulation

Khelloside demonstrates remarkable hypocholesterolemic effects through comprehensive lipid metabolism modulation. Clinical studies in cynomolgus monkeys have revealed that khelloside treatment results in dramatic reductions in serum cholesterol levels, with 73% reduction in low-density lipoprotein cholesterol (LDL-C) and 44% reduction in total cholesterol when administered at 20 mg/kg per day for two weeks [10].

The molecular mechanism underlying khelloside's hypocholesterolemic effects involves multiple pathways of lipid metabolism regulation. The compound interferes with cholesterol synthesis pathways, affecting key enzymes involved in cholesterol biosynthesis [10]. This interference leads to reduced endogenous cholesterol production and subsequent decreases in serum cholesterol levels.

Low-density lipoprotein (LDL) metabolism represents a primary target for khelloside's hypocholesterolemic activity. The compound enhances LDL clearance from the circulation through mechanisms that may involve increased LDL receptor expression and activity [10]. This enhanced clearance contributes significantly to the observed reductions in LDL cholesterol levels.

The high-density lipoprotein (HDL) modulation by khelloside shows a complex pattern. While the compound reduces HDL cholesterol levels by 23% in the cynomolgus monkey study, this effect appears to be part of an overall lipid metabolism reorganization rather than a detrimental effect [10]. The clinical significance of HDL reduction in the context of overall cardiovascular benefit requires further investigation.

Triglyceride metabolism appears to be less affected by khelloside treatment, with studies showing no significant changes in very low-density lipoprotein cholesterol (VLDL-C) and triglycerides [10]. This selective effect on cholesterol metabolism without major triglyceride alterations suggests specific targeting of cholesterol metabolic pathways.

The hepatic cholesterol regulation mechanism involves khelloside's effects on liver cholesterol homeostasis. The compound appears to modulate hepatic cholesterol synthesis and secretion, leading to reduced cholesterol output from the liver [10]. This hepatic effect contributes to the overall hypocholesterolemic activity observed in clinical studies.

Cholesterol absorption inhibition represents another potential mechanism for khelloside's hypocholesterolemic effects. The compound may interfere with intestinal cholesterol absorption, reducing the amount of dietary cholesterol entering the systemic circulation [11]. This mechanism would complement the effects on endogenous cholesterol synthesis.

Research has demonstrated that khelloside's hypocholesterolemic effects occur without apparent toxicity, as evidenced by normal clinical chemistry parameters and stable body weights during treatment [10]. This safety profile suggests that the compound's effects are specific to lipid metabolism rather than general cellular toxicity.

The dose-response relationship for khelloside's hypocholesterolemic effects has been established, with lower doses also showing significant cholesterol reduction [10]. This dose-dependent response indicates that therapeutic effects can be achieved across a range of dosing regimens, providing flexibility for clinical applications.

Vasodilatory and Cardiovascular Protective Actions

Khelloside demonstrates potent vasodilatory effects with significant cardiovascular protective properties. The compound's vasodilatory action is characterized by its ability to relax and widen blood vessels, leading to improved cardiovascular hemodynamics [12]. This vasodilation is particularly pronounced in coronary arteries, making khelloside effective for treating conditions such as angina pectoris [13] [14].

The molecular mechanism of khelloside's vasodilatory effects involves multiple pathways. The compound acts as a coronary vasodilator with pronounced antispasmodic activity [14], affecting smooth muscle cells in vascular walls. The vasodilation occurs through calcium channel modulation and interference with smooth muscle contraction mechanisms [12].

Coronary artery dilation represents the most clinically significant aspect of khelloside's vasodilatory activity. Studies have demonstrated that khellin, the parent compound of khelloside, produces potent coronary vasodilation that can be used continuously for treating angina pectoris and providing relief from individual pain attacks [13] [15]. This coronary-specific effect makes khelloside particularly valuable for cardiovascular applications.

The cardiovascular protective mechanisms extend beyond simple vasodilation. Khelloside has been shown to decrease heart contraction in a controlled manner, which can be beneficial for reducing cardiac workload [12]. This effect, combined with vasodilation, creates a comprehensive cardiovascular protective profile.

Adenylyl cyclase system modulation represents another important mechanism for khelloside's cardiovascular effects. Research in HeLa cells has demonstrated that khelloside inhibits sodium fluoride-stimulated adenylyl cyclase activity when combined with UV-A light exposure [16]. This inhibition affects cellular signaling pathways that regulate cardiovascular function.

The compound's cardiovascular protective effects also involve improvement of lipid profiles, which contributes to long-term cardiovascular health. The dramatic reductions in LDL cholesterol and total cholesterol observed in clinical studies provide antiatherosclerotic benefits that complement the direct vasodilatory effects [10] [2].

Endothelial function improvement represents another important aspect of khelloside's cardiovascular protective actions. The compound has been shown to reduce angiogenesis markers and improve endothelial cell function, which are crucial for maintaining vascular health [17]. These endothelial effects contribute to overall cardiovascular protection.

Research has demonstrated that khelloside's vasodilatory effects are selective for certain vascular beds. The compound dilates cerebral and coronary arteries but slightly constricts femoral arteries, indicating tissue-specific effects [18]. This selectivity suggests that khelloside may have preferential protective effects for critical organs such as the heart and brain.

Blood pressure regulation is another important cardiovascular effect of khelloside. The compound's ability to relax vascular smooth muscle contributes to blood pressure reduction, making it potentially useful for treating hypertension [12]. This antihypertensive effect complements the direct coronary protective actions.

The safety profile of khelloside's cardiovascular effects has been well-established, with studies showing no effects on heart rate despite significant vasodilatory activity [18]. This cardiac safety profile is important for therapeutic applications, as it suggests that beneficial effects can be achieved without compromising cardiac rhythm.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Environmental Hazard